3-aminobenzo[g]quinoxalin-2(1H)-one
CAS No.:
Cat. No.: VC0907676
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9N3O |
|---|---|
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 3-amino-1H-benzo[g]quinoxalin-2-one |
| Standard InChI | InChI=1S/C12H9N3O/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11/h1-6H,(H2,13,14)(H,15,16) |
| Standard InChI Key | GWHZWPHANZRJDN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N |
| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N |
Introduction
Structural Characteristics and Chemical Properties
Chemical Structure and Classification
3-aminobenzo[g]quinoxalin-2(1H)-one belongs to the quinoxalinone family, a class of heterocyclic compounds characterized by a benzene ring fused to a pyrazine ring with a carbonyl group at the 2-position. The specific "benzo[g]" designation indicates an additional benzene ring fused to the quinoxaline core in a specific orientation, creating a tricyclic system. The presence of an amino group at the 3-position and a carbonyl group at the 2-position constitutes the primary functional groups of this molecule.
Physicochemical Properties
Based on structural analysis and comparison with similar quinoxalinone derivatives, the following physicochemical properties can be anticipated for 3-aminobenzo[g]quinoxalin-2(1H)-one:
Table 1: Predicted Physicochemical Properties of 3-Aminobenzo[g]quinoxalin-2(1H)-one
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C12H9N3O | Based on structural analysis |
| Molecular Weight | ~211-225 g/mol | Estimated from similar structures |
| Appearance | Yellow to light brown solid | Common for quinoxalinone derivatives |
| Solubility | Sparingly soluble in water; more soluble in organic solvents | Based on similar compounds |
| Melting Point | ~250-300°C | Extrapolated from related compounds |
| LogP | ~2.0-2.5 | Estimated based on similar structures |
The presence of the amino group at the 3-position likely contributes to potential hydrogen bonding capabilities, while the extended aromatic system suggests potential π-π stacking interactions with biological targets.
Synthesis and Chemical Reactivity
Chemical Reactivity
Based on its structural features, 3-aminobenzo[g]quinoxalin-2(1H)-one would likely exhibit reactivity patterns typical of:
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Nucleophilic substitution at the amino group
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Electrophilic aromatic substitution on the aromatic rings
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N-alkylation at the quinoxalinone nitrogen
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Acylation of the amino group, similar to reactions seen with related compounds
The versatility of these reactive sites makes this compound potentially valuable as a building block for more complex structures with diverse biological activities.
Structure-Activity Relationship Insights
The amino group at the 3-position is particularly significant from a medicinal chemistry perspective, as it:
Research on similar compounds indicates that the quinoxalinone scaffold can target "tubulin polymerization, topoisomerase II-DNA, folate metabolism, protein kinases, various receptor tyrosine kinases (RTKs) including vascular epidermal growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), human epidermal receptor 2 (HER2), and fibroblast growth factor receptors (FGFRs)" .
Cancer Research Applications
The anticancer potential of quinoxalinone derivatives has been a focus of recent research. Similar compounds have been evaluated for activity against colorectal cancer cell lines, including HCT-116 and LoVo . The mechanisms of action often involve targeting multiple pathways relevant to cancer development and progression.
Table 3: Potential Anticancer Mechanisms Based on Structural Analogs
| Mechanism | Relevance to Cancer Treatment |
|---|---|
| COX-2 Inhibition | Reduction of inflammation and tumor promotion |
| LDHA Inhibition | Disruption of cancer metabolism (Warburg effect) |
| Tyrosine Kinase Inhibition | Interference with cell signaling and proliferation |
| Tubulin Binding | Disruption of mitosis and cell division |
The extended aromatic system in 3-aminobenzo[g]quinoxalin-2(1H)-one may enhance interactions with DNA or cellular proteins, potentially contributing to anticancer activity.
Analytical Characterization Methods
Spectroscopic Identification
For structural confirmation and purity assessment of 3-aminobenzo[g]quinoxalin-2(1H)-one, several analytical techniques would be applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)
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Mass Spectrometry (MS)
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Infrared Spectroscopy (IR)
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UV-Visible Spectroscopy
Based on similar compounds, characteristic spectral features would likely include:
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1H NMR signals for the amino group (typically appearing as a broad singlet)
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IR absorption bands for N-H stretching (amino group) and C=O stretching (carbonyl)
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A molecular ion peak corresponding to the molecular weight in mass spectrometry
Chromatographic Analysis
For purity determination and separation:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (if volatility permits)
These techniques would be essential for monitoring reaction progress during synthesis and ensuring the purity of the final compound for biological testing.
Research Gaps and Future Directions
Current Knowledge Limitations
The available literature shows significant gaps in the specific characterization and biological evaluation of 3-aminobenzo[g]quinoxalin-2(1H)-one. Key areas for future investigation include:
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Optimized synthetic routes and full characterization
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Comprehensive biological activity screening
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Detailed structure-activity relationship studies
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Crystal structure determination
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Metabolic stability and pharmacokinetic profiling
Promising Research Directions
Based on the activities of related compounds, the following research avenues appear particularly promising:
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Evaluation as potential anticancer agents, particularly for colorectal cancer models
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Investigation of enzyme inhibitory activities, especially against COX-2 and LDHA
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Development of derivative libraries through modification of the amino group
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Exploration of potential antimicrobial applications
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Computational studies to predict binding modes with biological targets
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